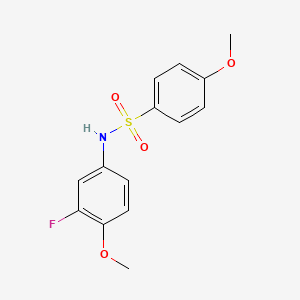

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide

Description

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 3-fluoro-4-methoxyphenyl group linked via a sulfonamide bridge to a 4-methoxybenzene ring. The fluorine and methoxy substituents are critical for modulating electronic properties, solubility, and binding interactions.

Properties

CAS No. |

919486-87-6 |

|---|---|

Molecular Formula |

C14H14FNO4S |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C14H14FNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |

InChI Key |

PDSURDYPRSUCAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves a multi-step reaction process. One common method starts with the preparation of 3-fluoro-4-methoxyaniline, which is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 3-fluoro-4-methoxyaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide with analogous sulfonamides:

Key Observations :

- Aromatic System Modifications: Quinoxaline () or pyridazine () cores introduce additional hydrogen-bonding or π-stacking interactions, which may improve potency but reduce solubility .

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings and case studies.

Structural Characteristics

The compound can be represented by the following chemical structure:

- Molecular Formula : C14H14FNO4S

- IUPAC Name : this compound

The presence of a fluorine atom and methoxy groups in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of the Sulfonamide Group : This can be achieved through the reaction of an amine with a sulfonyl chloride.

- Electrophilic Aromatic Substitution : The introduction of fluorine and methoxy groups is performed via electrophilic aromatic substitution reactions under controlled conditions to ensure selectivity and yield.

- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound can modulate various biochemical pathways, potentially influencing processes such as:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, affecting signal transduction mechanisms.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

-

Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through induction of apoptosis or inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 5.2 Induction of apoptosis MCF7 (Breast) 3.8 Cell cycle arrest - Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

- Study on Anticancer Effects :

- A study evaluated the cytotoxic effects of this compound on A549 and MCF7 cell lines. Results indicated significant inhibition of cell growth with IC50 values of 5.2 µM and 3.8 µM, respectively.

- Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.